molecular formula C9H17BrO B14645358 9-Bromononan-2-one CAS No. 52330-02-6

9-Bromononan-2-one

Cat. No.: B14645358
CAS No.: 52330-02-6
M. Wt: 221.13 g/mol
InChI Key: KDQADQYAIVDJNP-UHFFFAOYSA-N
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Description

9-Bromononan-2-one is an organic compound with the molecular formula C9H17BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the ninth carbon of a nonanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromononan-2-one typically involves the bromination of nonan-2-one. One common method is the free radical bromination, where nonan-2-one is treated with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds as follows:

C9H18O+Br2C9H17BrO+HBr\text{C}_9\text{H}_{18}\text{O} + \text{Br}_2 \rightarrow \text{C}_9\text{H}_{17}\text{BrO} + \text{HBr} C9​H18​O+Br2​→C9​H17​BrO+HBr

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of bromine in a controlled environment, along with efficient separation techniques, ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Bromononan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nonan-2-one derivatives.

    Reduction: Formation of 9-bromononan-2-ol.

    Oxidation: Formation of 9-bromononanoic acid.

Scientific Research Applications

9-Bromononan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving brominated substrates.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Bromononan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group (C=O) is susceptible to nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    9-Bromononan-1-ol: A brominated alcohol with similar reactivity but different functional group.

    9-Bromononanoic Acid: An oxidized form with a carboxylic acid group.

    Nonan-2-one: The parent ketone without the bromine substitution.

Uniqueness

9-Bromononan-2-one is unique due to the presence of both a bromine atom and a carbonyl group, which allows it to participate in a wide range of chemical reactions. Its dual functionality makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

52330-02-6

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

9-bromononan-2-one

InChI

InChI=1S/C9H17BrO/c1-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3

InChI Key

KDQADQYAIVDJNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCCBr

Origin of Product

United States

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